molecular formula C22H23BrN2 B10888592 1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10888592
M. Wt: 395.3 g/mol
InChI Key: NBLSAVGABBDBJG-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can be achieved through several methods. One common approach involves the reaction of 1-(naphthalen-1-ylmethyl)piperazine with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes .

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is unique due to the presence of both the 2-bromophenyl and naphthalen-1-ylmethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H23BrN2

Molecular Weight

395.3 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C22H23BrN2/c23-22-11-4-2-7-20(22)17-25-14-12-24(13-15-25)16-19-9-5-8-18-6-1-3-10-21(18)19/h1-11H,12-17H2

InChI Key

NBLSAVGABBDBJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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